4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine
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Overview
Description
4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminoethyl group attached to a benzene ring, along with benzyl and methyl substituents on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine typically involves the reaction of 4-(2-Aminoethyl)aniline with benzyl chloride and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Approximately 4-6 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic amines.
Scientific Research Applications
4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Similar structure but contains a sulfonamide group.
4-(2-Aminoethyl)aniline: Lacks the benzyl and methyl substituents on the nitrogen atom.
N-Benzyl-N-methylaniline: Lacks the aminoethyl group.
Uniqueness
4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine is unique due to the presence of both benzyl and methyl substituents on the nitrogen atom, along with the aminoethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20N2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-(2-aminoethyl)-N-benzyl-N-methylaniline |
InChI |
InChI=1S/C16H20N2/c1-18(13-15-5-3-2-4-6-15)16-9-7-14(8-10-16)11-12-17/h2-10H,11-13,17H2,1H3 |
InChI Key |
KDCSJLTZZLMKHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=C(C=C2)CCN |
Origin of Product |
United States |
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